(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride
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Overview
Description
®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include a biphenyl group and an amino acid moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the use of a Grignard reaction, where a biphenyl magnesium halide reacts with an appropriate aldehyde to form the corresponding alcohol. This intermediate is then subjected to further reactions, including amination and acidification, to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, ®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis .
Biology
In biological research, this compound is used to study protein-ligand interactions due to its ability to mimic certain amino acid residues. It serves as a model compound in the development of new drugs and therapeutic agents.
Medicine
In medicine, ®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is investigated for its potential as a pharmaceutical agent. Its structural similarity to certain neurotransmitters makes it a candidate for the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group allows for strong hydrophobic interactions, while the amino acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid: The free acid form, which has different solubility properties.
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid methyl ester: An ester derivative used in different synthetic applications.
Uniqueness
®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is unique due to its chiral nature and the presence of both a biphenyl group and an amino acid moiety. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications.
Biological Activity
(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride, commonly referred to as a chiral amino acid derivative, has garnered attention in various fields due to its unique structural properties and potential biological activities. This compound is characterized by a biphenyl moiety and an amino acid structure, which enhances its solubility and reactivity in biological systems. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1993045-70-7
- Molecular Formula : C16H18ClN O2
- Molecular Weight : 291.78 g/mol
- Purity : 95% .
The biological activity of this compound primarily involves its interaction with various molecular targets, such as neurotransmitter receptors and enzymes. The biphenyl group contributes to hydrophobic interactions, while the amino acid moiety can form hydrogen bonds with target molecules. This dual interaction mechanism allows the compound to modulate the activity of specific receptors and enzymes, leading to various biological effects.
1. Neurotransmitter Modulation
Research indicates that this compound may act as a modulator of γ-Aminobutyric Acid (GABA) receptors. It mimics certain neurotransmitters due to its structural similarity, which suggests potential applications in treating neurological disorders such as anxiety and epilepsy .
2. Anti-inflammatory Effects
Recent studies have shown that derivatives of this compound exhibit anti-inflammatory properties by inhibiting nitric oxide production in activated macrophages (RAW 264.7 cells). The results demonstrated varying levels of inhibition depending on the structural modifications made to the parent compound .
3. Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. It was found that certain derivatives can scavenge free radicals effectively, contributing to cellular protection against oxidative stress .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Neurotransmitter Modulation | Mimics GABA neurotransmitters | |
Anti-inflammatory | Inhibits NO production in RAW 264.7 cells | |
Antioxidant Activity | Scavenges free radicals |
Case Study: GABA Receptor Potentiation
A study highlighted the effects of this compound on GABA_A receptors. The compound was shown to potentiate receptor activity at micromolar concentrations, suggesting its potential utility in developing therapeutic agents for conditions characterized by GABAergic dysfunctions .
Case Study: Anti-inflammatory Effects
Another investigation into the anti-inflammatory properties revealed that structural modifications significantly influenced the inhibitory effects on nitric oxide production. For instance, compounds with specific hydroxyl substitutions demonstrated enhanced inhibitory activity compared to their non-substituted counterparts .
Properties
IUPAC Name |
(3R)-3-amino-4-(4-phenylphenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H/t15-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYYHHGRCZYCAA-XFULWGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.